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Cat. No.: B609071 Get Quote

Disclaimer: The molecule designated "MIV-6R" is not found in publicly available scientific

literature. This guide has been constructed using the well-characterized Interleukin-6 Receptor

(IL-6R) as a representative model to demonstrate the requested data structure, experimental

protocols, and visualizations. All data and pathways described herein pertain to IL-6R and are

intended to serve as a template for the analysis of a novel receptor like MIV-6R.

Introduction
The Interleukin-6 Receptor (IL-6R), also known as CD126, is a critical component of the IL-6

signaling cascade, which plays a pivotal role in a wide array of biological processes, including

immune response, inflammation, hematopoiesis, and oncogenesis.[1][2] Understanding the

expression pattern of IL-6R across various cell types is fundamental to elucidating its function

in both physiological and pathological states. This document provides a comprehensive

overview of IL-6R expression, the signaling pathways it initiates, and detailed protocols for its

detection and quantification.

MIV-6R (IL-6R) Expression Patterns in Different Cell
Types
IL-6R expression is not ubiquitous. The membrane-bound form (mIL-6R), which facilitates

"classic" signaling, is predominantly found on hepatocytes, specific immune cell subsets like

neutrophils, macrophages, and resting lymphocytes.[2][3] In contrast, the signal-transducing
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co-receptor, gp130, is expressed on virtually all cell types, making them responsive to IL-6

"trans-signaling" when complexed with a soluble form of the IL-6R (sIL-6R).[3]

Quantitative Expression Data
The following table summarizes IL-6R expression across various cell and tissue types,

compiled from immunohistochemistry (IHC), flow cytometry, and single-cell RNA sequencing

(scRNA-seq) data.
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Cell/Tissue Type Expression Level Detection Method
Key Findings &

Reference

Hepatocytes High IHC, qPCR

Primary site of classic

IL-6R expression,

crucial for acute

phase response.[3]

Myeloid Cells

(General)
High

scRNA-seq, Flow

Cytometry

Identified as having

the highest IL-6R

expression in

pancreatic tumor

microenvironments.[4]

Tumor-Associated

Macrophages (TAMs)
High Flow Cytometry

Validated as a primary

IL-6R positive cell

subset in murine

pancreatic cancer.[4]

Epithelial Ovarian

Cancer (EOC)

Variable (High in

~15% of cases)
Immunohistochemistry

High tumor expression

of IL-6R was

associated with longer

disease-specific

survival.[5]

Hepatocellular

Carcinoma (HCC)

Variable (High in

~23% of cases)
Immunohistochemistry

High co-expression of

IL-6 and IL-6R was an

independent risk

factor for

postoperative

recurrence.[6]

T-Lymphocytes

(CD4+, CD8+)
Low to Moderate Flow Cytometry

Expression on T-cell

subsets can be

modulated by disease

activity in autoimmune

conditions.[7]

Fibroblasts Low / Negative scRNA-seq In pancreatic tumors,

fibroblasts are primary

producers of the
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ligand (IL-6) but

express little receptor.

[4]

MIV-6R (IL-6R) Signaling Pathways
IL-6 signaling is bifurcated into two primary modes: classic signaling and trans-signaling. Both

pathways converge on the activation of the gp130 co-receptor, leading to the initiation of

intracellular signaling cascades, most notably the JAK/STAT and MAPK pathways.[1][2][8]

Classic Signaling: IL-6 binds to membrane-bound IL-6R (mIL-6R) on a limited range of cells.

This complex then recruits two gp130 molecules, leading to their dimerization and the

activation of downstream signaling. This mode is often associated with regenerative and anti-

inflammatory activities.[2][8]

Trans-Signaling: IL-6 first binds to a soluble form of the IL-6R (sIL-6R). This IL-6/sIL-6R

complex can then activate cells that only express gp130, vastly broadening the range of IL-6

target cells. This pathway is predominantly linked to pro-inflammatory responses.[2][3][8]
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Figure 1: MIV-6R (IL-6R) Classic and Trans-Signaling Pathways.
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Experimental Protocols
Accurate assessment of MIV-6R (IL-6R) expression requires robust and validated

methodologies. Below are detailed protocols for three common techniques:

Immunohistochemistry (IHC), Quantitative PCR (qPCR), and Western Blotting.

Protein Level Analysis

mRNA Level Analysis

Biological Sample
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& Sectioning
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Protein Extraction

RNA Extraction

Immunohistochemistry
(IHC) Western Blot
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Relative Quantification
(ΔΔCt Method)
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Figure 2: General workflow for analyzing MIV-6R (IL-6R) expression.

Protocol: Immunohistochemistry (IHC) for IL-6R in FFPE
Tissue
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This protocol is adapted from methodologies used for detecting IL-6R in human cancer tissues.

[5][6]

Deparaffinization and Rehydration:

Immerse slides in Xylene: 2 changes for 5 minutes each.

Immerse in 100% Ethanol: 2 changes for 3 minutes each.

Immerse in 95% Ethanol for 3 minutes.

Immerse in 70% Ethanol for 3 minutes.

Rinse thoroughly with deionized water.

Antigen Retrieval:

Place slides in a citrate-based antigen retrieval solution (pH 6.0).

Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.

Allow slides to cool to room temperature (approx. 20 minutes).

Rinse slides with Tris-buffered saline (TBS).

Blocking and Staining:

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Rinse

with TBS.

Block non-specific binding with 5% normal goat serum in TBS for 1 hour.

Incubate with primary antibody (e.g., rabbit anti-human IL-6R) diluted in blocking buffer

overnight at 4°C.

Rinse with TBS (3 changes for 5 minutes each).

Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary

antibody for 1 hour at room temperature.
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Rinse with TBS (3 changes for 5 minutes each).

Detection and Counterstaining:

Apply DAB (3,3'-diaminobenzidine) substrate and incubate until a brown precipitate is

visible (1-5 minutes).

Rinse with deionized water to stop the reaction.

Counterstain with Hematoxylin for 30-60 seconds.

"Blue" the stain by rinsing in a weak alkaline solution or tap water.

Dehydration and Mounting:

Dehydrate slides through graded ethanol (70%, 95%, 100%) and xylene.

Coverslip with permanent mounting medium.

Protocol: Quantitative PCR (qPCR) for IL-6R mRNA
This protocol is based on standard methods for gene expression analysis.[9]

RNA Extraction:

Homogenize cells or tissue and extract total RNA using a column-based kit (e.g., RNeasy)

or TRIzol reagent according to the manufacturer's instructions.

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and/or

microfluidic electrophoresis.

cDNA Synthesis:

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit

with random hexamer primers.

The typical reaction is incubated at 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min.

qPCR Reaction:
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Prepare the reaction mix in a 96-well plate:

10 µL SYBR Green master mix (2x)

1 µL cDNA template

1 µL Forward Primer (10 µM)

1 µL Reverse Primer (10 µM)

7 µL Nuclease-free water

Run the plate on a real-time PCR system with the following cycling conditions:

Initial Denaturation: 95°C for 10 minutes.

40-45 Cycles: 95°C for 15 seconds, 60°C for 60 seconds.

Include a melt curve analysis at the end to confirm product specificity.

Data Analysis:

Determine the cycle threshold (Ct) for the target gene (IL-6R) and a housekeeping gene

(e.g., GAPDH, ACTB).

Calculate relative gene expression using the 2-ΔΔCt method.

Protocol: Western Blot for IL-6R Protein
This protocol is based on standard protein analysis techniques mentioned in studies of IL-6R

signaling.[10][11]

Protein Extraction and Quantification:

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Quantify protein concentration of the supernatant using a BCA or Bradford assay.
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SDS-PAGE and Transfer:

Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.

Separate proteins on a 10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer

system.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST (TBS + 0.1% Tween-20) for

1 hour at room temperature.

Incubate the membrane with a primary antibody against IL-6R overnight at 4°C with gentle

agitation.

Wash the membrane 3 times for 10 minutes each with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane 3 times for 10 minutes each with TBST.

Detection:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Capture the signal using an imaging system or X-ray film.

Re-probe with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal

protein loading.

Logical Relationships in Expression
The expression of MIV-6R (IL-6R) is context-dependent, varying significantly between immune

and non-immune cells, as well as between healthy and diseased states. This differential

expression is a key determinant of a cell's responsiveness to the IL-6 ligand.
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Figure 3: Logical relationship of MIV-6R (IL-6R) expression and signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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